
N-(3-chlorophenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-phenylacetamide, also known as Chloroacetanilide, is a chemical compound that has been widely used in scientific research. This compound is used as a precursor for the synthesis of various other compounds, and it has been found to have several important biological activities.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-phenylacetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever, and their inhibition can lead to the anti-inflammatory, analgesic, and antipyretic effects observed with N-(3-chlorophenyl)-2-phenylacetamide.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-phenylacetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Furthermore, N-(3-chlorophenyl)-2-phenylacetamide has been shown to have analgesic and antipyretic effects in animal models.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-phenylacetamide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, which makes it a popular starting material for the synthesis of other compounds. Additionally, this compound has been extensively studied, and its biological effects are well-understood. However, there are also some limitations associated with the use of N-(3-chlorophenyl)-2-phenylacetamide in lab experiments. For example, this compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)-2-phenylacetamide. One area of research could focus on the development of new compounds based on the structure of N-(3-chlorophenyl)-2-phenylacetamide, with the aim of improving its biological activity. Additionally, more research could be done to further elucidate the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of inflammatory conditions. Finally, further studies could be conducted to investigate the potential use of N-(3-chlorophenyl)-2-phenylacetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-phenylacetamide is a compound that has been extensively used in scientific research. This compound has several important biological activities, such as anti-inflammatory, analgesic, and antipyretic effects, and it has been used as a starting material for the synthesis of various other compounds. While the mechanism of action of N-(3-chlorophenyl)-2-phenylacetamide is not fully understood, it is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes. There are several future directions for the study of this compound, including the development of new compounds based on its structure and the investigation of its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-phenylacetamide involves the reaction of 3-chloroaniline and phenylacetic acid in the presence of a catalyst. This reaction results in the formation of the desired product, which can then be purified through recrystallization.
Scientific Research Applications
N-(3-chlorophenyl)-2-phenylacetamide has been extensively used in scientific research as a starting material for the synthesis of various other compounds. It has also been found to have several important biological activities, such as anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
18109-43-8 |
|---|---|
Product Name |
N-(3-chlorophenyl)-2-phenylacetamide |
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) |
InChI Key |
GAWITMMQHFGOMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Other CAS RN |
18109-43-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



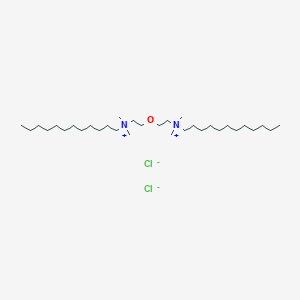
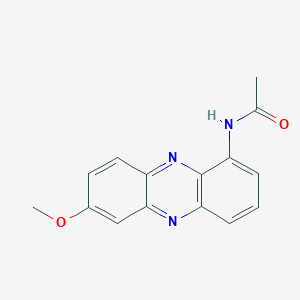

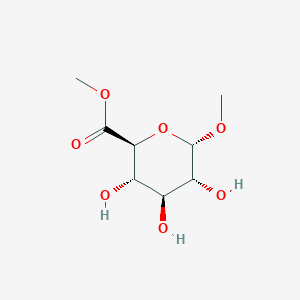
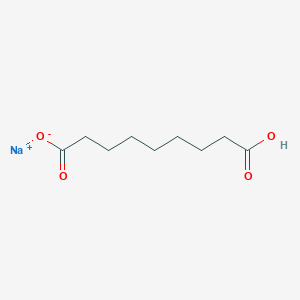

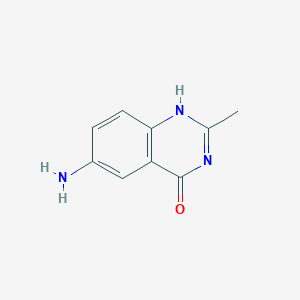

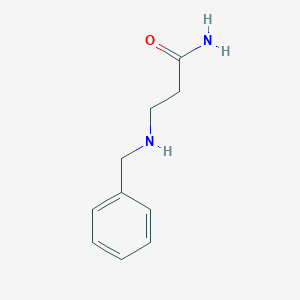
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

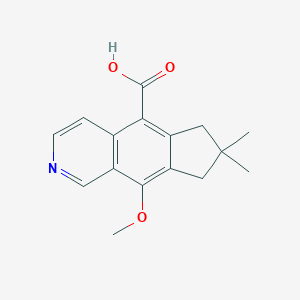
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)